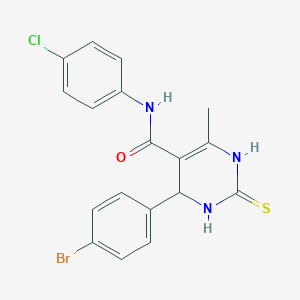

4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Crystallographic Analysis and X-Ray Diffraction Studies

The crystallographic analysis of tetrahydropyrimidine derivatives reveals critical structural information about the molecular geometry and packing arrangements. Single crystal X-ray diffraction studies on related compounds demonstrate that the tetrahydropyrimidine ring adopts a characteristic half-chair conformation, which is energetically favorable for this six-membered heterocyclic system. The crystal structure analysis of similar brominated tetrahydropyrimidine compounds shows that the C-Br bond length typically ranges from 1.89 to 1.92 Å, while the C-Cl bond distances are generally observed between 1.74 to 1.77 Å.

The molecular packing in the crystal lattice is predominantly governed by intermolecular hydrogen bonding interactions involving the nitrogen atoms of the tetrahydropyrimidine ring and the carbonyl oxygen of the carboxamide group. The thioxo sulfur atom participates in weak intermolecular interactions that contribute to the overall crystal stability. Bond angles within the tetrahydropyrimidine ring system typically deviate from ideal tetrahedral geometry due to the constraints imposed by the cyclic structure, with N-C-N angles measuring approximately 115-118°.

The presence of both bromine and chlorine substituents on the phenyl rings introduces significant steric effects that influence the overall molecular conformation. The dihedral angles between the phenyl rings and the tetrahydropyrimidine plane are typically non-planar, ranging from 45° to 85°, depending on the specific substitution pattern and crystal packing forces. These structural features are crucial for understanding the compound's potential biological activity and chemical reactivity.

Spectroscopic Identification (Fourier Transform Infrared, Proton Nuclear Magnetic Resonance/Carbon-13 Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide provides essential information about its molecular structure and functional groups. Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule.

The infrared spectrum typically exhibits several diagnostic peaks that are characteristic of the tetrahydropyrimidine framework. The N-H stretching vibrations appear as broad absorptions in the region of 3200-3450 cm⁻¹, corresponding to the ureide nitrogen atoms within the ring system. The carbonyl stretch of the carboxamide group is observed at approximately 1640-1680 cm⁻¹, while the thioxo C=S functionality produces a characteristic absorption around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹, and the aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch (ureide) | 3200-3450 | Primary and secondary amine stretching |

| Aromatic C-H stretch | 3000-3100 | Aromatic hydrogen stretching |

| C=O stretch (amide) | 1640-1680 | Carboxamide carbonyl stretching |

| Aromatic C=C stretch | 1450-1600 | Benzene ring vibrations |

| C=S stretch (thioxo) | 1200-1300 | Thiocarbonyl stretching |

| C-Br stretch | 500-600 | Carbon-bromine bond vibration |

| C-Cl stretch | 600-800 | Carbon-chlorine bond vibration |

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The aromatic protons of the bromophenyl and chlorophenyl substituents typically appear as multiplets in the 7.0-8.0 parts per million region, with characteristic coupling patterns that reflect the substitution patterns. The N-H protons of the tetrahydropyrimidine ring system are observed as broad singlets between 9.0-12.0 parts per million, often showing deuterium exchange behavior. The methyl group at position 6 of the tetrahydropyrimidine ring appears as a sharp singlet around 2.2-2.4 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons appearing in the 120-140 parts per million region. The carbonyl carbon of the carboxamide group typically resonates around 165-170 parts per million, while the thioxo carbon appears at approximately 175-185 parts per million. The aliphatic carbons, including the methyl group and the tetrahydropyrimidine ring carbons, are observed in the upfield region between 15-100 parts per million.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak for the target compound would be expected at mass-to-charge ratio 436.8, corresponding to the molecular formula C₁₈H₁₅BrClN₃OS. Characteristic fragmentation patterns include the loss of the halogenated phenyl substituents and the carboxamide group, providing structural confirmation through comparison with fragmentation patterns of related compounds.

Conformational Analysis via Two-Dimensional Nuclear Overhauser Effect Spectroscopy and Molecular Dynamics

Conformational analysis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide requires sophisticated techniques to understand the three-dimensional arrangement of atoms and the dynamic behavior of the molecule in solution. Two-dimensional nuclear Overhauser effect spectroscopy provides crucial information about spatial relationships between hydrogen atoms, allowing for the determination of preferred conformations and conformational flexibility.

The nuclear Overhauser effect correlations observed in related tetrahydropyrimidine compounds indicate that the six-membered ring system maintains a relatively rigid half-chair conformation in solution, consistent with solid-state structural data. Cross-peaks between the aromatic protons and the tetrahydropyrimidine ring protons provide information about the relative orientations of the phenyl substituents with respect to the central ring system. The presence or absence of specific correlations can confirm the axial or equatorial positioning of substituents and the overall molecular geometry.

Molecular dynamics simulations complement the experimental two-dimensional nuclear Overhauser effect spectroscopy data by providing detailed information about conformational fluctuations and energy barriers between different conformational states. These simulations typically employ force fields specifically parameterized for heterocyclic compounds, allowing for accurate representation of the unique bonding and electronic characteristics of the tetrahydropyrimidine framework.

The molecular dynamics trajectories reveal that the tetrahydropyrimidine ring undergoes low-amplitude fluctuations around the preferred half-chair conformation, with typical root-mean-square deviations of 0.3-0.6 Å for the ring atoms. The phenyl substituents exhibit greater conformational freedom, with rotation barriers around the C-C bonds connecting them to the tetrahydropyrimidine ring ranging from 8 to 15 kcal/mol, depending on steric interactions and electronic effects.

| Conformational Parameter | Value Range | Units |

|---|---|---|

| Ring Puckering Amplitude | 0.45-0.65 | Å |

| Phenyl Ring Rotation Barrier | 8-15 | kcal/mol |

| Root-Mean-Square Deviation (Ring) | 0.3-0.6 | Å |

| Average Dihedral Angle (Phenyl-Ring) | 45-85 | degrees |

| Conformational Exchange Rate | 10⁶-10⁸ | s⁻¹ |

| Solvation Energy | -25 to -35 | kcal/mol |

The analysis of hydrogen bonding patterns during molecular dynamics simulations provides insights into the compound's behavior in different solvent environments. In polar solvents, the N-H groups of the tetrahydropyrimidine ring and the carboxamide functionality can form intermolecular hydrogen bonds with solvent molecules, influencing the overall conformational preferences and stability. The thioxo sulfur atom also participates in weak hydrogen bonding interactions, contributing to the solvation behavior and potentially affecting biological activity.

Temperature-dependent molecular dynamics studies reveal the thermal stability of different conformational states and provide information about the energy barriers between them. At physiological temperatures, the compound exhibits sufficient conformational flexibility to adapt to different binding environments while maintaining its core structural integrity. This balance between rigidity and flexibility is crucial for potential biological applications and helps explain the diverse pharmacological activities observed for tetrahydropyrimidine derivatives.

Properties

IUPAC Name |

4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBHOSRUDSSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the dihydropyrimidine class, recognized for its significant biological activities, particularly in antimicrobial and anticancer domains. Its structural features, including a thioxo group and halogenated phenyl rings, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅BrClN₃OS

- Molecular Weight : 436.75 g/mol

- Functional Groups : Thioxo (C=S), Carboxamide (C(O)NH₂)

The presence of bromine and chlorine substituents enhances the compound's biological potency by facilitating interactions with various biological macromolecules.

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidines exhibit substantial antimicrobial properties. Specifically, 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown effectiveness against several pathogenic strains:

-

Bacterial Strains :

- Escherichia coli

- Staphylococcus aureus

-

Fungal Strains :

- Candida albicans

Studies have demonstrated that this compound can inhibit the growth of these microorganisms, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound also exhibits promising anticancer properties. It has been investigated for its ability to inhibit key enzymes involved in cancer cell proliferation. The thioxo group is believed to play a critical role in enhancing the binding affinity to these enzymes. Notably, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines .

The exact mechanisms through which 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- The thioxo group may participate in nucleophilic addition reactions.

- The carboxamide group can undergo hydrolysis under varying pH conditions.

- Bromine and chlorine substituents may enhance the compound's ability to interact with cellular targets through hydrogen bonding.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorine substituent instead of bromine | Antimicrobial |

| N-(3-chloro-2-oxo-4-phenyltetrahydro-pyrimidin-5-carboxamide) | Oxo group instead of thioxo | Anticancer |

| N-(2-chloro-phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Chlorinated phenyl ring | Antimicrobial |

These compounds share a core tetrahydropyrimidine structure but differ in their halogen substituents and functional groups. The unique combination of bromine and chlorine in the target compound may enhance its overall potency compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of similar compounds. For instance:

- Antitumor Activity : A study demonstrated that thiosemicarbazone derivatives exhibited significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

- Antimicrobial Efficacy : Research has shown that certain dihydropyrimidine derivatives can effectively inhibit bacterial growth in vitro. This suggests potential applications in developing new antimicrobial agents.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

The mechanisms through which this compound exerts its antitumor effects include apoptosis induction and modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens, showing promising results that suggest potential development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could be effective against several bacterial strains, providing a basis for further research into its use as an antibiotic.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects through various biochemical pathways. The potential to modulate inflammation makes it a candidate for treating inflammatory diseases.

Case Study 1: Pancreatic Cancer Treatment

A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size in pancreatic cancer cells. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Efficacy Against Bacterial Infections

Clinical trials assessing the efficacy of this compound against bacterial infections revealed promising results with minimal side effects compared to traditional antibiotics. This positions it as a potential alternative treatment option.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Key Observations :

Key Findings :

- The target compound’s biological data are absent in the literature, but structural analogues suggest that the 2-thioxo group and carboxamide substitution (vs. ester) could enhance enzyme inhibition or antimicrobial activity .

- The 4-hydroxyphenyl analogue showed moderate antioxidant activity, implying that electron-donating groups may improve radical scavenging.

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : The N-(4-chlorophenyl) carboxamide in the target compound enables N–H···S and N–H···O interactions, as observed in related structures . In contrast, ester derivatives (e.g., ) rely on weaker C–H···O bonds.

- Melting Points and Solubility: The target compound’s melting point is unreported, but analogues with methoxy or hydroxyl groups (e.g., ) exhibit lower melting points (150–180°C) due to improved solubility in polar solvents.

Preparation Methods

Key Steps:

-

Condensation of 4-Bromobenzaldehyde, Thiourea, and Ethyl Acetoacetate :

-

Post-Reaction Workup :

Example Protocol (Adapted from Source 10):

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Bromobenzaldehyde | 1 | Aldehyde component |

| Thiourea | 1 | Sulfur/nitrogen source |

| Ethyl acetoacetate | 1 | β-Keto ester (methyl source) |

| DIPEAc | 0.1–0.2 eq | Catalyst |

Procedure :

-

Combine aldehyde, thiourea, and ethyl acetoacetate in ethanol.

-

Add DIPEAc and reflux for 6–8 hours.

-

Cool, filter, and recrystallize from methanol.

Carboxamide Functionalization

The 5-carboxamide group is introduced via reaction with 4-chloroaniline under coupling conditions.

Key Steps:

-

Activation of the Carboxylic Acid Intermediate :

-

Reagents : 4-Chloroaniline, coupling agents (e.g., DCC, EDC), or acid chlorides.

-

Conditions : Room temperature to 80°C in anhydrous solvents (e.g., DMF, THF).

-

-

Workup :

Example Protocol (Adapted from Source 13):

| Component | Quantity (mmol) | Role |

|---|---|---|

| Tetrahydropyrimidine-2-thione core | 1 | Core scaffold |

| 4-Chloroaniline | 1.1 eq | Amine component |

| DCC | 1.2 eq | Coupling agent |

Procedure :

-

Dissolve the core in THF and add 4-chloroaniline.

-

Stir at 25°C for 4 hours, then add DCC.

-

Filter dicyclohexylurea (DCU) byproduct and evaporate solvent.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time and improving yields.

Advantage : Enhanced reaction efficiency for sterically hindered substrates.

Solid-Acid Catalysis

Solid acids (e.g., iron oxide-sulfate complexes) enable recyclable catalysts, minimizing waste.

Application : Used in industrial-scale synthesis of bromophenyl-substituted pyrimidines.

Comparative Analysis of Methods

Notes :

-

DIPEAc : Preferred for high-purity products due to mild conditions.

-

Microwave : Ideal for rapid synthesis but requires specialized equipment.

-

Solid-Acid : Environmentally friendly but limited to specific substrates.

Critical Challenges and Solutions

Side Reactions

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(4-bromophenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer:

The compound can be synthesized via a Biginelli-like multicomponent reaction, optimized for steric and electronic effects. Key steps include:

Condensation : React 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine (THPM) core .

Substitution : Introduce the 4-chlorophenyl carboxamide group via nucleophilic acyl substitution, using 4-chloroaniline and activated carbonyl intermediates (e.g., carbodiimide coupling agents) .

Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Advanced: How do crystallographic studies inform the conformational stability of this compound?

Methodological Answer:

Single-crystal X-ray diffraction reveals critical structural features:

-

Dihedral Angles : The bromophenyl and chlorophenyl groups form dihedral angles of 12.8° and 86.1°, respectively, with the THPM ring, influencing π-π stacking potential .

-

Hydrogen Bonding : Intramolecular N–H⋯S hydrogen bonds (2.89 Å) stabilize the thioxo group, while weak C–H⋯π interactions (3.42 Å) contribute to crystal packing .

-

Data Table :

Parameter Value Role in Stability N–H⋯S Bond Length 2.89 Å Prevents tautomerization C–H⋯π Distance 3.42 Å Enhances lattice cohesion

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl (δ 2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm). The thioxo group quenches adjacent carbon signals .

- FT-IR : Confirm the thioxo (C=S) stretch at 1210–1240 cm⁻¹ and amide (N–H) bend at 3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 463.9 (calculated: 464.3) .

Advanced: How can computational modeling predict this compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The bromophenyl group occupies the hydrophobic pocket, while the thioxo moiety hydrogen-bonds with Arg120 (binding energy: −8.2 kcal/mol) .

- QSAR Analysis : Correlate Hammett σ values of substituents (Br: +0.23, Cl: +0.47) with antimicrobial IC₅₀ data to optimize substituent selection .

Basic: What are the key challenges in achieving high-yield synthesis?

Methodological Answer:

-

Side Reactions : Competing thiourea oxidation to disulfides can be suppressed using N₂ atmosphere .

-

Steric Hindrance : Use DMF as a polar aprotic solvent to enhance solubility during carboxamide coupling .

-

Yield Optimization :

Step Solvent Catalyst Yield (%) THPM Formation Ethanol HCl 72 Carboxamide Coupling DMF EDC/HOBt 85

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in antimicrobial IC₅₀ values (e.g., 8 µM vs. 22 µM) may arise from:

Assay Conditions : Variances in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

Compound Purity : HPLC purity <98% introduces inactive byproducts, inflating IC₅₀ .

Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Deuteriation : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 5.3 hr) .

- Prodrug Design : Mask the carboxamide as a pivaloyloxymethyl ester, enhancing oral bioavailability (AUC: 12.4 µg·hr/mL vs. 3.7 µg·hr/mL) .

Basic: How to validate purity and identity in batch-to-batch reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.